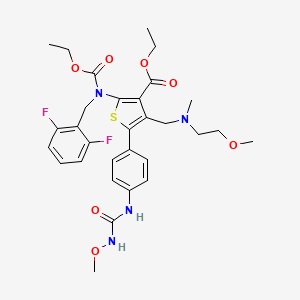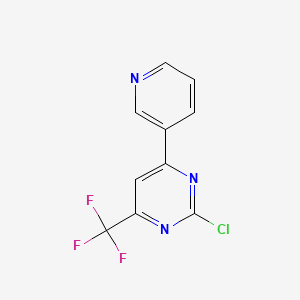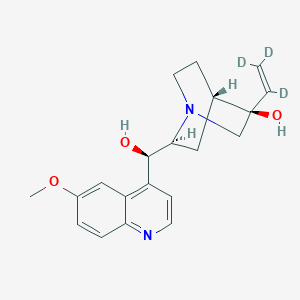
(3R)-3-Hydroxy Quinine-vinyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy Quinine-vinyl-d3 is a deuterium-labeled derivative of quinine, a well-known alkaloid derived from the bark of the cinchona tree. This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group labeled with deuterium at the third position. The deuterium labeling is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy Quinine-vinyl-d3 typically involves the modification of quinine through a series of chemical reactions. The process begins with the extraction of quinine from the cinchona bark, followed by the introduction of a hydroxyl group at the third position. The vinyl group is then introduced and labeled with deuterium through a series of substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Hydroxy Quinine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, ethyl derivatives, and substituted quinine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R)-3-Hydroxy Quinine-vinyl-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of quinine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy Quinine-vinyl-d3 is similar to that of quinine. It exerts its effects by interfering with the parasite’s ability to break down and digest hemoglobin, making it toxic to the malaria parasite . The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes and leading to its death.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: The parent compound, used for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine with similar antimalarial effects.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
(3R)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D |
Clave InChI |
BSRUJCFCZKMFMB-CKEBYLJPSA-N |
SMILES isomérico |
[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


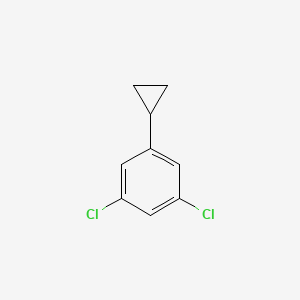

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
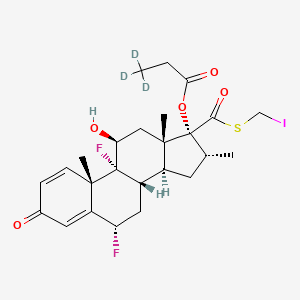
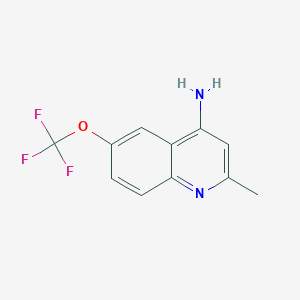
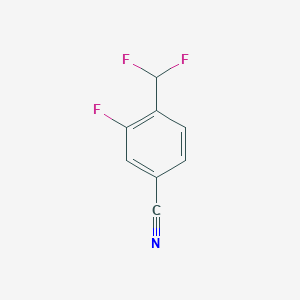
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
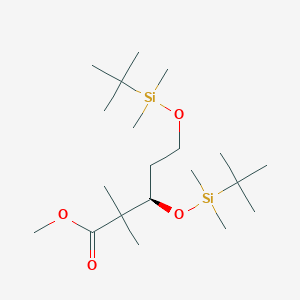
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

